molecular formula C3H7ClN4 B14889167 3-Hydrazinyl-1H-pyrazole hydrochloride

3-Hydrazinyl-1H-pyrazole hydrochloride

Cat. No.: B14889167
M. Wt: 134.57 g/mol
InChI Key: WNPZVJMHIABWSY-UHFFFAOYSA-N
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Description

3-Hydrazinyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C3H7ClN4 It is a derivative of pyrazole, characterized by the presence of a hydrazine group at the third position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydrazinyl-1H-pyrazole hydrochloride typically involves the reaction of 3-chloropyrazole with hydrazine hydrate. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete conversion. The hydrochloride salt is then formed by the addition of hydrochloric acid to the reaction mixture.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazole derivatives.

    Reduction: The compound can be reduced under specific conditions to yield hydrazine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions often involve halogenated compounds and bases like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole derivatives with various functional groups, while substitution reactions can produce a wide range of substituted pyrazoles.

Scientific Research Applications

3-Hydrazinyl-1H-pyrazole hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It finds applications in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-hydrazinyl-1H-pyrazole hydrochloride exerts its effects involves interactions with various molecular targets. The hydrazine group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential as an antimicrobial and anticancer agent, as it can disrupt essential biological processes in pathogens and cancer cells.

Comparison with Similar Compounds

    3-Aminopyrazole: Similar in structure but with an amino group instead of a hydrazine group.

    3-Hydrazinyl-1H-pyrazole: The base form without the hydrochloride salt.

    4-Hydrazinyl-1H-pyrazole: A positional isomer with the hydrazine group at the fourth position.

Uniqueness: 3-Hydrazinyl-1H-pyrazole hydrochloride is unique due to its specific reactivity and the presence of the hydrochloride salt, which can influence its solubility and stability. This makes it particularly useful in certain synthetic and biological applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C3H7ClN4

Molecular Weight

134.57 g/mol

IUPAC Name

1H-pyrazol-5-ylhydrazine;hydrochloride

InChI

InChI=1S/C3H6N4.ClH/c4-6-3-1-2-5-7-3;/h1-2H,4H2,(H2,5,6,7);1H

InChI Key

WNPZVJMHIABWSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)NN.Cl

Origin of Product

United States

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